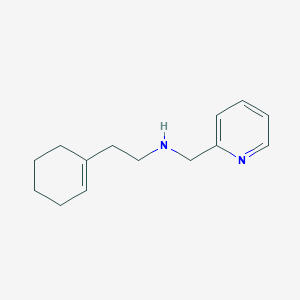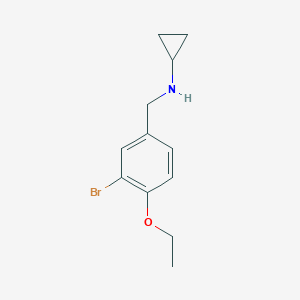
2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine is an organic compound with the molecular formula C14H20N2 It is characterized by the presence of a cyclohexene ring and a pyridine ring connected through an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the ethanamine chain: This step involves the reaction of cyclohexene with ethylenediamine in the presence of a catalyst.
Attachment of the pyridine ring: The final step involves the reaction of the intermediate product with pyridine-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and catalytic processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(cyclohex-1-en-1-yl)ethylamine
- N-(pyridin-2-ylmethyl)ethanamine
- 2-(cyclohex-1-en-1-yl)-N-methyl-ethanamine
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine is unique due to the combination of the cyclohexene and pyridine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h4-6,8,10,15H,1-3,7,9,11-12H2 |
Clé InChI |
SYKPBPYYGXYVLW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNCC2=CC=CC=N2 |
SMILES canonique |
C1CCC(=CC1)CCNCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![(2-METHOXYETHYL)({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)

![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
